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Cat. No.: B6303092

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications
of the Z-DEVD-R110 fluorogenic substrate, a widely used tool for the detection of caspase-3
and caspase-7 activity, key executioners of apoptosis.

Core Fluorescence Mechanism

The Z-DEVD-R110 substrate is a non-fluorescent bisamide derivative of the highly fluorescent
dye, rhodamine 110 (R110).[1][2][3] The core of its mechanism lies in the covalent linkage of
two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), to the amino groups of R110.[1][3] This
modification effectively quenches the fluorescence of the rhodamine 110 core by suppressing
its visible absorption and fluorescence properties.

The activation of fluorescence is a two-step process meticulously orchestrated by the
enzymatic activity of caspase-3 or caspase-7:

« Initial Cleavage: In the presence of active caspase-3/7, the enzyme recognizes and cleaves
one of the DEVD peptide chains after the aspartate residue. This initial cleavage event
results in the formation of a monoamide intermediate. While this monoamide is fluorescent,
its fluorescence intensity is only a fraction of the final product.

o Final Cleavage and Signal Amplification: The second DEVD peptide is subsequently cleaved
by the caspase, releasing the free rhodamine 110 molecule. The liberation of R110 results in
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a substantial increase in fluorescence, with a reported signal amplification of up to 3500-fold
compared to the uncleaved substrate. This significant enhancement in fluorescence provides
a robust and sensitive method for detecting caspase activity.

The underlying principle of fluorescence quenching in the bisamide form is attributed to the
alteration of the electronic properties of the rhodamine 110 fluorophore by the attached peptide
chains. While the exact photophysical mechanism is complex, it is understood that the amide
linkages prevent the fluorophore from adopting its fluorescent, resonant structure.

Quantitative Data

The following tables summarize the key quantitative parameters of Z-DEVD-R110 and its
fluorescent product, rhodamine 110.

Parameter Value Reference
Substrate Name Z-DEVD-R110

Peptide Sequence Asp-Glu-Val-Asp (DEVD)

Molecular Weight ~1515.5 g/mol

Table 1: Properties of the Z-DEVD-R110 Substrate

Parameter Value Reference
Fluorophore Rhodamine 110 (R110)

Excitation Maximum (Aex) ~496 - 500 nm

Emission Maximum (Aem) ~520 - 522 nm

Molar Extinction Coefficient () ~80,000 - 81,000 cm~tM~1

Fluorescence Quantum Yield

(®)

~0.85-0.91

Table 2: Spectroscopic Properties of Rhodamine 110
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Enzyme Substrate kcat Km (app)

Caspase-3 (DEVD)2R110 9.6s™t 0.9 uM

Table 3: Kinetic Constants for Caspase-3 with (DEVD)2R110

Experimental Protocols

Detailed methodologies for utilizing Z-DEVD-R110 to measure caspase-3/7 activity in both cell
lysates and with purified enzyme preparations are provided below.

Caspase-3/7 Assay in Cell Lysates

This protocol outlines the steps for measuring caspase activity in cells induced to undergo
apoptosis.

Materials:

e Cells of interest

e Apoptosis-inducing agent (e.g., staurosporine, etoposide)

» Phosphate-buffered saline (PBS), ice-cold

o Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)
o Z-DEVD-R110 substrate stock solution (typically 1-10 mM in DMSO)

o 96-well black microplate

» Microplate reader with fluorescence detection capabilities

Procedure:

o Cell Culture and Treatment: Plate cells at a desired density in a 96-well plate and culture
overnight. Treat cells with the apoptosis-inducing agent for the desired time. Include
untreated cells as a negative control.
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e Cell Lysis:

o For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 50
pL of ice-cold Cell Lysis Buffer to each well.

o For adherent cells, carefully remove the culture medium and gently wash the cells with
ice-cold PBS. Add 50 pL of ice-cold Cell Lysis Buffer to each well.

 Incubation: Incubate the plate on ice or at 4°C for 10-15 minutes to ensure complete cell
lysis.

o Substrate Addition: Prepare a 2X working solution of the Z-DEVD-R110 substrate in the
appropriate assay buffer. Add 50 pL of the 2X substrate solution to each well of the
microplate. The final substrate concentration typically ranges from 10-100 puM.

 Incubation and Measurement: Incubate the plate at room temperature or 37°C, protected
from light. Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a
fixed endpoint (e.g., 30-60 minutes) using a microplate reader with excitation at ~498 nm and
emission at ~520 nm.

o Data Analysis: Subtract the background fluorescence (from a no-enzyme control) from all
readings. For endpoint assays, compare the fluorescence of treated samples to untreated
controls. For kinetic assays, the rate of fluorescence increase is proportional to the caspase
activity. A standard curve using free rhodamine 110 can be prepared to quantify the amount
of product formed.

Purified Caspase-3 Assay

This protocol is suitable for determining the kinetic parameters of purified caspase-3.
Materials:
» Purified, active caspase-3 enzyme

o Assay Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS, with
DTT)

e Z-DEVD-R110 substrate stock solution (typically 1-10 mM in DMSO)
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e 96-well black microplate
» Microplate reader with fluorescence detection capabilities
Procedure:

o Enzyme Preparation: Dilute the purified caspase-3 to the desired concentration in ice-cold
Assay Buffer.

o Substrate Preparation: Prepare a series of dilutions of the Z-DEVD-R110 substrate in Assay
Buffer.

o Reaction Initiation: In a 96-well black microplate, add the diluted enzyme to each well. To
initiate the reaction, add the substrate dilutions to the wells. The final volume should be
consistent across all wells.

» Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader
and begin measuring the fluorescence intensity at short, regular intervals (e.g., every 30-60
seconds) with excitation at ~498 nm and emission at ~520 nm.

e Data Analysis:

o Calculate the initial velocity (rate of fluorescence increase) for each substrate
concentration.

o Plot the initial velocity against the substrate concentration.

o Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The
kcat can then be calculated from Vmax and the enzyme concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.
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Z-DEVD-R110 Activation Pathway
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Caption: Z-DEVD-R110 activation by caspase-3/7.
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Experimental Workflow for Caspase Assay in Cell Lysates
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Caption: Workflow for cell lysate caspase assay.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b6303092?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6303092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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